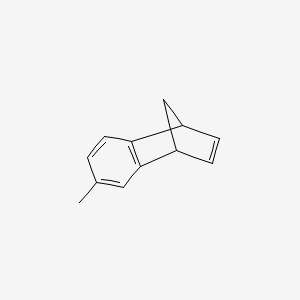
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- is an organic compound with the molecular formula C₁₂H₁₂ and a molecular weight of 156.2237 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a methano bridge and a methyl group at specific positions on the naphthalene ring.
Preparation Methods
The synthesis of 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions typically include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition reaction . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency.
Chemical Reactions Analysis
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex polycyclic compounds.
Biology: The compound can be used as a probe to study the interactions of aromatic hydrocarbons with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- can be compared with other similar compounds such as:
1,4-Methanonaphthalene, 1,4-dihydro-: This compound lacks the methyl group, resulting in different chemical properties and reactivity.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: This compound contains hydroxyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of 1,4-Methanonaphthalene, 1,4-dihydro-6-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
4897-73-8 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
4-methyltricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene |
InChI |
InChI=1S/C12H12/c1-8-2-5-11-9-3-4-10(7-9)12(11)6-8/h2-6,9-10H,7H2,1H3 |
InChI Key |
OFLDLPDLWOSGIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3CC2C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


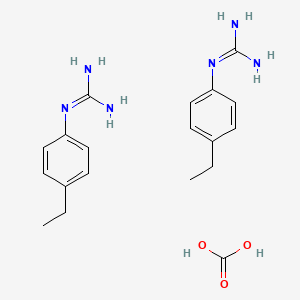
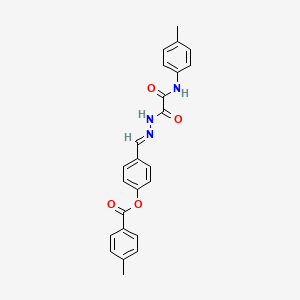


![1,2,3,4,6,7,11b,12-Octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B15075523.png)
![1-(4-{4-[(4-{4-[Oxo(phenyl)acetyl]phenoxy}phenyl)sulfonyl]phenoxy}phenyl)-2-phenyl-1,2-ethanedione](/img/structure/B15075528.png)
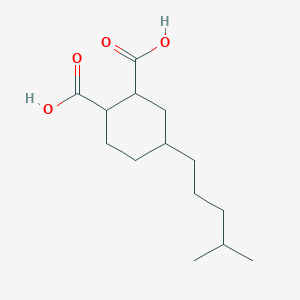
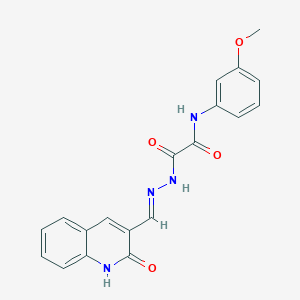
![4-nitro-N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]benzamide](/img/structure/B15075566.png)
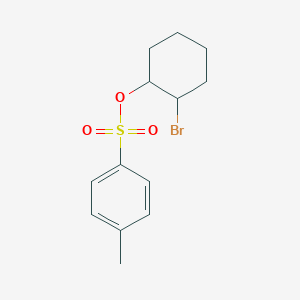
![Bicyclo[2.2.2]oct-5-ene-2,3-dimethanol](/img/structure/B15075575.png)

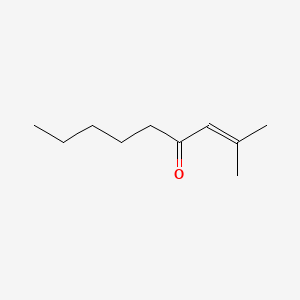
![Methyl 7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate](/img/structure/B15075585.png)
